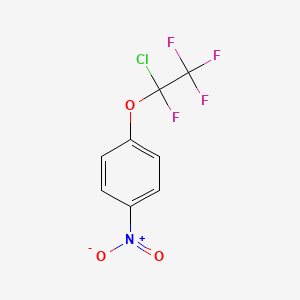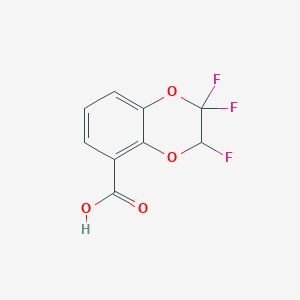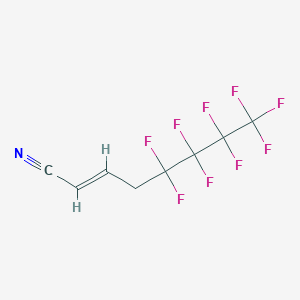
2,3,3-Trifluoro-1-cyclobutene-1-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3-Trifluoro-1-cyclobutene-1-carboxylic acid ethyl ester (2,3,3-TFCBE) is a synthetic organic compound with a trifluoromethyl group on the cyclobutene ring. It is an important building block in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. 2,3,3-TFCBE has been used as a starting material in the synthesis of 2,3,3-trifluorocyclobutene-1-carboxylic acid, which has been used as a building block for the synthesis of a variety of biologically active compounds.
Wirkmechanismus
2,3,3-Trifluoro-1-cyclobutene-1-carboxylic acid ethyl ester acts as a proton donor in the synthesis of biologically active compounds. It is believed to interact with the target molecule and form a covalent bond with it, which then facilitates the formation of the desired product.
Biochemical and Physiological Effects
2,3,3-Trifluoro-1-cyclobutene-1-carboxylic acid ethyl ester has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and anti-malarial activity. It has also been shown to have anti-viral, anti-fungal, and anti-HIV activity.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2,3,3-Trifluoro-1-cyclobutene-1-carboxylic acid ethyl ester in lab experiments is its ability to act as a proton donor in the synthesis of biologically active compounds. This makes it an ideal starting material for the synthesis of a variety of biologically active compounds. However, it is important to note that the reaction conditions must be carefully controlled in order to ensure that the desired product is obtained. Additionally, the product is not always stable and may degrade in the presence of light or heat.
Zukünftige Richtungen
Future research on 2,3,3-Trifluoro-1-cyclobutene-1-carboxylic acid ethyl ester could focus on the development of new synthetic methods for its synthesis, as well as on the development of new compounds that can be synthesized using it as a starting material. Additionally, further research could be carried out to explore its potential applications in medicinal chemistry, as well as its potential as a therapeutic agent. Finally, further research could be carried out to explore its potential as a building block in the synthesis of other biologically active compounds.
Synthesemethoden
The synthesis of 2,3,3-Trifluoro-1-cyclobutene-1-carboxylic acid ethyl ester is generally achieved by the reaction of cyclobutene-1-carboxylic acid with trifluoroacetic anhydride. This reaction takes place in the presence of an acid catalyst and is generally carried out at temperatures between 0-80°C. The reaction is typically complete within 1-2 hours.
Wissenschaftliche Forschungsanwendungen
2,3,3-Trifluoro-1-cyclobutene-1-carboxylic acid ethyl ester has been used in the synthesis of several biologically active compounds, including the antimalarial drug artemisinin, the anti-cancer drug doxorubicin, and the anti-inflammatory drug diclofenac. It has also been used in the synthesis of several natural products, such as the anti-fungal agent epoxiconazole, the anti-inflammatory agent indomethacin, and the anti-HIV drug zidovudine.
Eigenschaften
IUPAC Name |
ethyl 2,3,3-trifluorocyclobutene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3O2/c1-2-12-6(11)4-3-7(9,10)5(4)8/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBSZYSXJANLMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(C1)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3-Trifluoro-1-cyclobutene-1-carboxylic acid ethyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride](/img/structure/B6313217.png)


